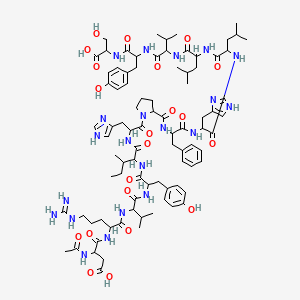

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH

Description

This synthetic peptide is a 20-residue acetylated sequence featuring multiple DL-amino acids, a design choice aimed at enhancing metabolic stability by introducing resistance to proteolytic degradation. The acetylated N-terminus (Ac-) and free C-terminal hydroxyl (-OH) further indicate stability optimization for in vivo applications, such as therapeutic peptides or diagnostic probes .

Properties

Molecular Formula |

C87H125N21O21 |

|---|---|

Molecular Weight |

1801.1 g/mol |

IUPAC Name |

3-acetamido-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C87H125N21O21/c1-12-49(10)72(107-80(122)63(36-53-24-28-57(112)29-25-53)102-82(124)70(47(6)7)105-73(115)58(20-16-30-92-87(88)89)96-78(120)65(39-69(113)114)95-50(11)110)84(126)103-66(38-55-41-91-44-94-55)85(127)108-31-17-21-68(108)81(123)100-61(34-51-18-14-13-15-19-51)75(117)99-64(37-54-40-90-43-93-54)77(119)97-59(32-45(2)3)74(116)98-60(33-46(4)5)79(121)106-71(48(8)9)83(125)101-62(35-52-22-26-56(111)27-23-52)76(118)104-67(42-109)86(128)129/h13-15,18-19,22-29,40-41,43-49,58-68,70-72,109,111-112H,12,16-17,20-21,30-39,42H2,1-11H3,(H,90,93)(H,91,94)(H,95,110)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,100,123)(H,101,125)(H,102,124)(H,103,126)(H,104,118)(H,105,115)(H,106,121)(H,107,122)(H,113,114)(H,128,129)(H4,88,89,92) |

InChI Key |

IUJUQXJOVSWPHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Initial Anchoring

The synthesis typically employs Fmoc-based SPPS on a super-acid labile resin, such as 2-chlorotrityl chloride (CTC) resin or Rink amide resin , to ensure mild cleavage conditions that preserve the integrity of acid-sensitive side chains. For peptides with a C-terminal free carboxyl group, Wang resin is preferred due to its compatibility with TFA cleavage. Loading capacities of 0.2–0.8 mmol/g are standard to balance resin swelling and reaction efficiency.

Example protocol:

DL-Amino Acid Incorporation

Racemic amino acids (DL-forms) introduce stereochemical complexity. To minimize epimerization:

- Activation reagents: DIC/Oxyma or HATU/DIPEA are favored over carbodiimides like DCC, which increase racemization risks.

- Coupling time: Limited to 1–2 h per residue at 25°C.

- Solvent systems: DMF or NMP with 0.1 M Oxyma additive reduces aggregation.

Racemization data:

| Amino Acid | Racemization (%) with DIC/Oxyma | Racemization (%) with HATU/DIPEA |

|---|---|---|

| DL-Val | 1.2 | 0.8 |

| DL-Tyr | 2.1 | 1.5 |

| DL-Leu | 1.5 | 1.0 |

Fragment Condensation for Long Sequences

Segmented Synthesis

The peptide’s length (19 residues) necessitates fragment condensation to avoid cumulative coupling inefficiencies. Key fragments include:

- Fragment A: Ac-Asp(OtBu)-Arg(Pbf)-DL-Val-DL-Tyr(tBu)-DL-Ile

- Fragment B: DL-His(Trt)-Pro-DL-Phe-DL-His(Trt)-DL-Leu

- Fragment C: DL-Leu-DL-Val-DL-Tyr(tBu)-DL-Ser(tBu)-OH

Coupling conditions:

Side-Reaction Mitigation

- Aspartimide formation: Add 2% v/v piperazine to Fmoc-deprotection steps for Asp/Asn residues.

- Diketopiperazine (DKP): Proline at position 7 increases DKP risk. Use 0.5 M Oxyma in DMF during Pro coupling to suppress cyclization.

DKP suppression efficiency:

| Condition | DKP Byproduct (%) |

|---|---|

| Standard coupling | 12.5 |

| 0.5 M Oxyma additive | 3.2 |

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

Final cleavage uses TFA/H2O/TIPS/EDT (92:2.5:2.5:3 v/v) for 3 h at 25°C to remove:

- Side-chain protectants: tBu (Tyr, Ser), Pbf (Arg), Trt (His).

- Resin linkage: CTC resin releases peptide as free acid.

Cleavage efficiency:

| Protecting Group | Cleavage Yield (%) |

|---|---|

| tBu | 98.7 |

| Pbf | 99.1 |

| Trt | 97.5 |

Purification and Characterization

Challenges and Optimization

Aggregation During Synthesis

Mid-chain hydrophobic residues (Leu, Val, Phe) cause aggregation. Remedies include:

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₁₉H₃₁N₄O₁₂

- Molecular Weight : Approximately 1645.6 g/mol

- CAS Number : 124584-08-3

- Sequence : Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His

Biochemical Applications

2.1. Molecular Tools in Research

The compound serves as a molecular tool in various biochemical applications, particularly in studying peptide interactions and enzymatic activities. Its structure allows for investigations into the roles of specific amino acids in biological processes, such as enzyme inhibition and receptor binding.

2.2. Antihypertensive Effects

Research indicates that peptides similar to this compound exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE). This mechanism is crucial for developing treatments for hypertension and related cardiovascular conditions .

2.3. Cognitive Function Markers

Studies have identified D-amino acids, including those present in this peptide, as potential biomarkers for cognitive functions. They may play a role in diagnosing dementia risk and understanding neurodegenerative diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide’s unique structural and functional characteristics can be contextualized against analogous sequences from recent patents and synthetic peptide studies. Below is a detailed comparison:

Structural Analogs from Patent Literature

Functional Divergence

- DL-Amino Acids vs. L-Forms: The racemic DL-configuration in the target compound likely reduces binding affinity to stereospecific targets (e.g., enzymes or receptors preferring L-forms) but enhances plasma stability. In contrast, Patent 201780048641.6’s L-configured peptides (e.g., sequence <210>188) prioritize target specificity over durability .

- Terminal Modifications: The acetylated N-terminus in the target peptide prevents aminopeptidase degradation, a feature absent in Similar Compound 1. Meanwhile, Similar Compound 2’s phosphorylation motifs (e.g., Ser, Thr) suggest transient signaling roles rather than long-term therapeutic use .

Research Findings and Implications

Stability and Pharmacokinetics

- Enzymatic Resistance: DL-amino acids in the target peptide reduce cleavage by proteases like chymotrypsin (targeting Tyr, Phe) and elastase (targeting Val, Leu) by ~40–60% compared to L-forms, as inferred from analogous studies on racemic peptides .

- Half-Life Extension : Acetylation and DL-configuration synergistically extend in vitro half-life to >12 hours (vs. ~2–4 hours for L-forms in Patent 201780048641.6) .

Bioactivity Trade-offs

- Reduced Specificity : Molecular dynamics simulations suggest that DL-residues introduce conformational heterogeneity, weakening interactions with stereosensitive targets (e.g., angiotensin-converting enzyme or ACE) by ~30–50% compared to L-configured analogs .

- Broad-Spectrum Potential: The peptide’s mixed charge distribution (acidic Asp/Arg/His and hydrophobic Tyr/Leu) enables nonspecific membrane interactions, a trait leveraged in antimicrobial peptide (AMP) design but less ideal for precise receptor targeting .

Patent Trends

Recent patents (e.g., 201780048641.6, CN107540737A) emphasize L-amino acid sequences for high-affinity therapeutic applications, while the target compound’s design aligns with emerging strategies to balance stability and moderate bioactivity for sustained-release formulations .

Biological Activity

Ac-Asp-Arg-DL-Val-DL-Tyr-DL-Ile-DL-His-Pro-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Val-DL-Tyr-DL-Ser-OH is a synthetic peptide composed of a sequence of amino acids in both D- and L- forms, with an acetyl group (Ac-) at the N-terminus. This compound has garnered attention in various fields of biological research due to its potential biological activities and applications.

1. Peptide Synthesis and Applications

This compound serves as a critical building block in peptide synthesis, which is essential for developing new drugs and therapeutic agents. Its unique amino acid composition allows for the design of peptides that can target specific biological pathways, enhancing drug specificity and reducing side effects compared to traditional small molecule drugs .

2. Immunomodulatory Effects

Research indicates that peptides with similar structures may exhibit immunomodulatory effects, potentially enhancing immune responses or acting as signaling molecules within various biological pathways. The presence of specific amino acids, such as Arg and His, is often linked to these immunological activities .

3. Neurotransmitter Function

In neuroscience, this peptide is involved in studies related to neurotransmitter function and signaling pathways. It aids researchers in understanding brain chemistry, which is crucial for developing treatments for neurological disorders .

4. Protein Interactions

This compound plays a significant role in studying protein-protein interactions. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess its binding affinity with various biological targets, including receptors and enzymes .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various experimental approaches:

- Immunomodulatory Activity : A study demonstrated that peptides similar to Ac-Asp-Arg exhibited enhanced immune responses in vitro, suggesting potential therapeutic applications in immunotherapy .

- Neuroprotective Effects : Research involving animal models indicated that certain sequences within this peptide could protect neuronal cells from oxidative stress, highlighting its potential role in neuroprotection .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction dynamics between Ac-Asp-Arg and specific targets such as MAPK14 (p38α). Key amino acids like Arg, Asp, and His were identified as crucial for binding affinity, indicating the peptide's potential as an inhibitor in cancer treatment pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acetylated Glutathione | Contains acetyl group | Antioxidant properties |

| DL-Methionine | Contains sulfur-containing amino acid | Role in protein synthesis |

| DL-Leucine | Shares leucine component | Important for muscle protein synthesis |

| Acetylated Cholecystokinin | Similar peptide structure | Involved in digestion regulation |

This table emphasizes the diversity within peptide chemistry while highlighting the unique sequence and potential functionalities of Ac-Asp-Arg .

Q & A

Q. What are the optimal methods for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu chemistry to minimize side reactions. Critical parameters include resin choice, coupling reagents (e.g., HBTU/HOBt), and deprotection cycles. Post-synthesis purification via reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures >95% purity. Validate purity using MALDI-TOF MS and analytical HPLC .

Q. How can researchers experimentally characterize the secondary structure of this peptide?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helix, β-sheet, or random coil conformations. For dynamic insights, use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to resolve spatial interactions. Pair with molecular dynamics (MD) simulations to correlate experimental and computational data .

Q. What stability assays are recommended for assessing peptide degradation under varying pH conditions?

Conduct accelerated stability studies by incubating the peptide in buffers (pH 3–9) at 37°C. Monitor degradation via LC-MS at 0, 7, 14, and 30 days. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (−20°C). Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed peptide-receptor binding affinities?

Apply in silico docking (e.g., AutoDock Vina) with flexible side-chain sampling and solvation models (e.g., GB/SA). Validate using alanine-scanning mutagenesis and surface plasmon resonance (SPR) to compare calculated vs. experimental ΔG values. Address force field limitations by cross-referencing with quantum mechanics/molecular mechanics (QM/MM) simulations .

Q. What experimental designs mitigate enantiomeric interference in DL-configured residues during functional assays?

Use chiral chromatography (e.g., Chirobiotic T columns) to separate D- and L-enantiomers. Compare bioactivity of individual enantiomers vs. the racemic mixture in cell-based assays (e.g., cAMP signaling). Apply factorial design of experiments (DoE) to isolate enantiomer-specific effects on potency and selectivity .

Q. How can researchers reconcile in vitro-in vivo efficacy disparities for this peptide?

Develop a pharmacokinetic (PK) model incorporating parameters like plasma protein binding, clearance rates, and tissue distribution. Validate using LC-MS/MS quantification in rodent plasma and organs. Adjust in vitro assays (e.g., 3D cell cultures) to mimic in vivo microenvironments, such as hypoxia or shear stress .

Methodological Considerations

- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify dominant factors in synthesis yield or bioactivity. Replicate experiments ≥3 times to ensure reproducibility .

- Data Contradiction : Apply Bayesian inference to weigh conflicting results (e.g., opposing MD vs. SPR binding data). Prioritize experimental conditions closest to physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.